molecular formula C18H15NO3 B2894436 (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate CAS No. 343374-52-7

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate

Cat. No. B2894436
M. Wt: 293.322
InChI Key: XBGXBTSOKBROCI-UHFFFAOYSA-N
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Description

“(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate” is a compound with the molecular formula C18H15NO3 . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated for the development of novel compounds with favorable biological activities .


Molecular Structure Analysis

Oxazole contains two unsaturation in a five-membered ring including a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the specific compound and conditions. Oxazole derivatives can engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .

Scientific Research Applications

Antiviral Research

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate: derivatives have been studied for their potential as viral entry inhibitors against SARS-CoV-2. These compounds have shown promising results in inhibiting the interaction between the virus’s spike protein and the human ACE2 receptor . This application is crucial in the development of new medications to combat viral infections, particularly in the ongoing efforts to manage and treat COVID-19.

Biological Safety Evaluation

The safety profile of these compounds is also a significant area of research. Studies have indicated that certain derivatives exhibit a higher biological safety for host cells compared to the parental compound, honokiol . This makes them potential candidates for further development into safe antiviral agents.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is vital for optimizing the antiviral properties of these compounds. Research has concluded that the oxazolone moiety is an indispensable functional group for the antiviral activity, providing insights into how modifications to the chemical structure could enhance efficacy .

Antimicrobial Applications

While specific data on “(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate” is limited, related oxazole compounds have been shown to possess antimicrobial properties. For instance, derivatives like POPOP have been used as phototoxic agents against microorganisms, capable of producing singlet oxygen . This suggests potential antimicrobial applications for the compound .

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry. The scaffold of oxazole has been intermittently satisfied as a functional lead molecule. Prominently, numerous oxazole candidates or drugs are developed for the treatment of disease which increases its developmental values as medicinal agents . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13-7-9-15(10-8-13)18(20)21-12-16-11-17(22-19-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXBTSOKBROCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate

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